molecular formula C9H11N5O2S B4863710 2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B4863710
M. Wt: 253.28 g/mol
InChI Key: PTSXDNXLWUIZES-UHFFFAOYSA-N
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Description

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound that contains both a triazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized by reacting hydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring .

The furan ring can be introduced by reacting furfural with an amine to form a Schiff base, which is then reduced to the corresponding amine. The final step involves coupling the triazole and furan moieties through a sulfanyl linkage, typically using a thiol reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the triazole and furan rings, which may confer synergistic effects in terms of biological activity. This dual functionality allows for a broader range of applications and potential interactions with biological targets compared to compounds containing only one of these rings .

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c10-14-6-12-13-9(14)17-5-8(15)11-4-7-2-1-3-16-7/h1-3,6H,4-5,10H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXDNXLWUIZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=CN2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

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